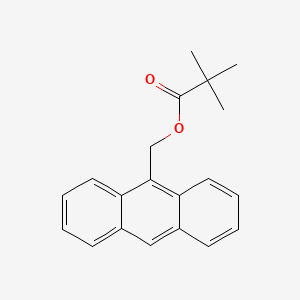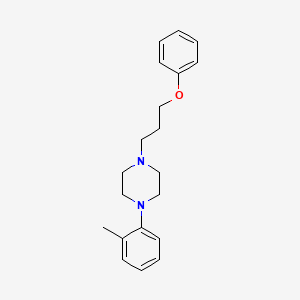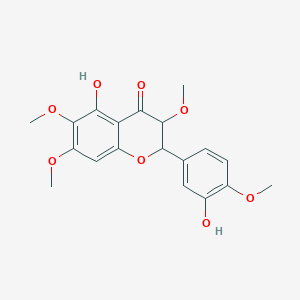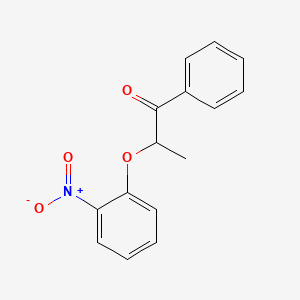
Methyl cyclohexylidene(isocyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclohexylidene(isocyano)acetate is a versatile organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an isocyano group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclohexylidene(isocyano)acetate typically involves the reaction of cyclohexylideneacetate with methyl isocyanide under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl cyclohexylidene(isocyano)acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.
Major Products: The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl cyclohexylidene(isocyano)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl cyclohexylidene(isocyano)acetate exerts its effects involves the reactivity of the isocyano group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of enzyme activity. The compound’s ability to interact with specific molecular targets, such as metabolic enzymes, makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl isocyanoacetate: Shares the isocyano group but differs in the structure of the carbon backbone.
Cyclohexylideneacetate: Lacks the isocyano group, resulting in different reactivity and applications.
Isocyanocyclohexane: Similar in having an isocyano group attached to a cyclohexane ring but differs in the ester functionality.
Uniqueness: Methyl cyclohexylidene(isocyano)acetate is unique due to the combination of the cyclohexylidene and isocyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
76203-04-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-cyclohexylidene-2-isocyanoacetate |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7H2,2H3 |
InChI Key |
FLMASAJLZJNFQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCCCC1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
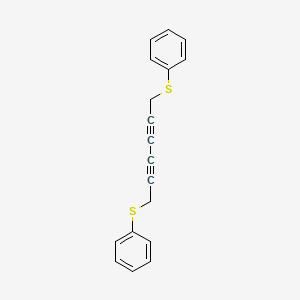
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
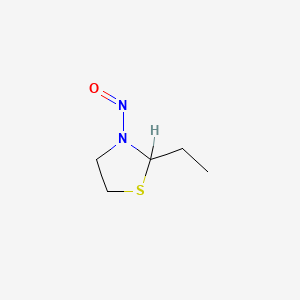
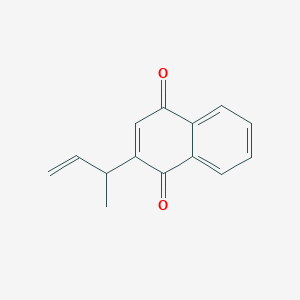

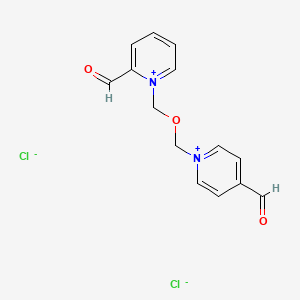
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
